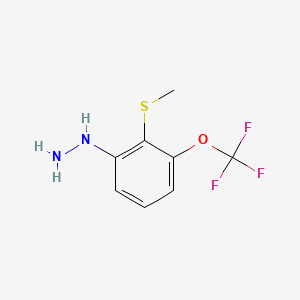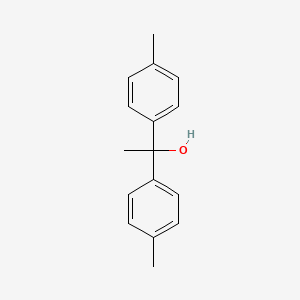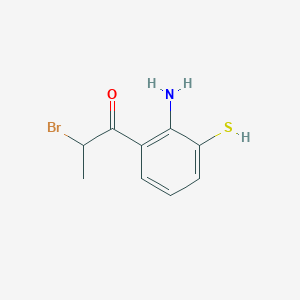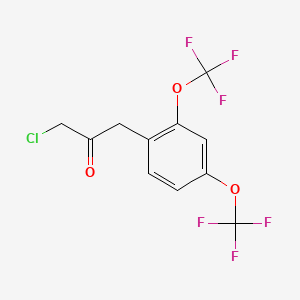
4a(2),4a(2)a(2)a(2)-Biacrylophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4a(2),4a(2)a(2)a(2)-Biacrylophenone is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4a(2),4a(2)a(2)a(2)-Biacrylophenone typically involves multiple steps, including the preparation of intermediate compounds. The synthetic route often starts with the formation of acrylophenone derivatives, followed by specific reactions to introduce the biacrylo structure. Common reaction conditions include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
4a(2),4a(2)a(2)a(2)-Biacrylophenone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the reaction pathway and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
4a(2),4a(2)a(2)a(2)-Biacrylophenone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4a(2),4a(2)a(2)a(2)-Biacrylophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
4a(2),4a(2)a(2)a(2)-Biacrylophenone can be compared with other similar compounds, such as:
Acrylophenone derivatives: These compounds share a similar core structure but differ in their functional groups and reactivity.
Biacryl compounds: These compounds have a similar biacrylo structure but may vary in their substituents and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups and its versatile reactivity, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
7664-58-6 |
|---|---|
Fórmula molecular |
C18H14O2 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
1-[4-(4-prop-2-enoylphenyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C18H14O2/c1-3-17(19)15-9-5-13(6-10-15)14-7-11-16(12-8-14)18(20)4-2/h3-12H,1-2H2 |
Clave InChI |
IZLRPQRQONBXOF-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



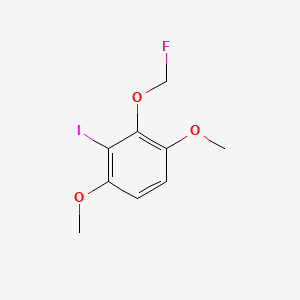
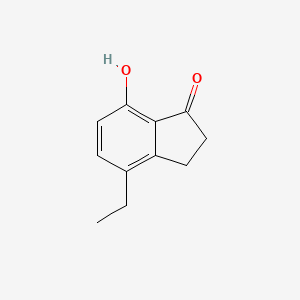
![Benzenepropanoic acid, 3-cyano-a-[1-[[4-(4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-](/img/structure/B14064006.png)

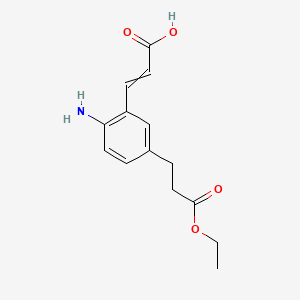
![2-[3-(1,1-Difluoro-ethyl)-5-fluoro-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B14064042.png)
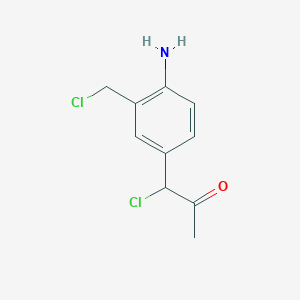
![(13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B14064048.png)
